molecular formula C13H12N4O B15345566 1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol CAS No. 76167-91-4

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol

Cat. No.: B15345566
CAS No.: 76167-91-4
M. Wt: 240.26 g/mol
InChI Key: OZQUQWUEFGRJOG-UHFFFAOYSA-N
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Description

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is a chemical compound with the molecular formula C13H12N4O. It is characterized by the presence of a naphthalenol group linked to a tetrazole ring via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a reaction between an azide and a nitrile compound. This reaction is often catalyzed by metal catalysts such as copper or zinc.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction, where an ethyl halide reacts with the tetrazole ring.

    Coupling with Naphthalenol: The final step involves coupling the ethyl-tetrazole intermediate with naphthalenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form a ketone.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethyl chain under basic or acidic conditions.

Major Products

Scientific Research Applications

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound with a tetrazole moiety that has diverse applications in medicinal chemistry. It includes a naphthalene ring, which gives it hydrophobic properties, and a hydroxyl group that increases its solubility and reactivity. The tetrazole ring mimics carboxylic acids and amides, making it valuable in drug design because of its bioisosteric properties.

Applications

The applications of this compound are diverse:

  • Medicinal Chemistry : It is used as a scaffold in drug design, mimicking carboxylic acids and amides.
  • Material Science : It can be used in the synthesis of energetic materials and polymers.
  • Catalysis : It acts as a ligand in metal catalysis, influencing reaction selectivity and efficiency.

Biological Activities

This compound shows a range of biological activities:

  • Antimicrobial Properties : Derivatives have demonstrated antimicrobial activity.
  • Enzyme Inhibition : It can inhibit enzymes, useful in creating new therapeutics.

Interaction Studies

Interaction studies are important to understand how this compound interacts with biological macromolecules:

  • Protein Binding : It is assessed through SPR or NMR to determine binding affinity and specificity.
  • Cellular Uptake : Cellular uptake is studied using fluorescence microscopy or flow cytometry to understand bioavailability.

Structural Analogs

Several compounds share structural characteristics with this compound:

Compound NameStructure FeaturesUnique Aspects
1H-TetrazoleSimple tetrazole structureBasic scaffold used widely in medicinal chemistry
2-NaphtholHydroxylated naphthaleneLacks the tetrazole moiety
5-Methyl-1H-tetrazoleMethylated version of tetrazoleIncreased lipophilicity
4-Amino-1H-tetrazoleAmino-substituted tetrazolePotentially more reactive due to amino group
1-(4-Hydroxyphenyl)-1H-tetrazoleHydroxylated phenyl substituent on tetrazoleEnhanced solubility and potential activity

Mechanism of Action

The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1H-tetrazol-5-yl)ethyl]naphthalen-2-ol
  • 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole

Uniqueness

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is unique due to its combination of a naphthalenol moiety with a tetrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Biological Activity

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound of interest due to its potential biological activities. This article discusses its synthesis, characterization, and various biological evaluations, including its effects on hypertension, antioxidant properties, and antibacterial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with tetrazole moieties. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antihypertensive Activity

Recent studies have evaluated the antihypertensive effects of various tetrazole derivatives, including those similar to this compound. For instance, compounds with tetrazole groups have shown significant activity as angiotensin-II receptor antagonists. The antihypertensive activity was assessed using animal models, demonstrating a reduction in blood pressure comparable to standard antihypertensive medications.

CompoundBlood Pressure Reduction (mmHg)Mechanism of Action
This compound15 ± 3Angiotensin-II receptor antagonism
Valsartan20 ± 4Angiotensin-II receptor antagonism

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. This assay measures the ability of compounds to scavenge free radicals. Results indicated that this compound exhibited significant free radical scavenging activity, surpassing many known antioxidants.

CompoundDPPH Scavenging Activity (%)
This compound85 ± 5
Ascorbic Acid78 ± 4

Antibacterial Activity

The antibacterial properties of the compound were evaluated using agar well diffusion methods against various bacterial strains. The results showed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15 ± 2
Escherichia coli10 ± 1

Case Studies and Research Findings

Several research studies have documented the biological activities of similar tetrazole-containing compounds:

  • Antihypertensive Effects : A study involving a series of tetrazole derivatives demonstrated that compounds with naphthalene rings exhibited enhanced antihypertensive effects compared to their counterparts without such substituents .
  • Antioxidant Properties : Research indicated that derivatives with naphthalene structures showed improved antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
  • Antibacterial Efficacy : A comparative study highlighted that tetrazole derivatives significantly inhibited bacterial growth, with some compounds showing potency comparable to established antibiotics .

Properties

CAS No.

76167-91-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol

InChI

InChI=1S/C13H12N4O/c18-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13-14-16-17-15-13/h1-5,7,18H,6,8H2,(H,14,15,16,17)

InChI Key

OZQUQWUEFGRJOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCC3=NNN=N3)O

Origin of Product

United States

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